Autotaxin Inhibitory Potency: p-Tolyl vs. Unsubstituted Phenyl Analogs in the Thieno[3,4-c]pyrazole Series
In a published SAR campaign optimizing 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides as ATX inhibitors, the most potent compounds achieved IC50 values of 0.9–2.0 μM against ATX-mediated lysophosphatidylcholine (LPC) hydrolysis, with the best derivative inhibiting nucleotide phosphodiesterase activity at IC50 = 0.33 μM [1]. While the target compound (CAS 361172-18-1) bearing a 4-methylphenyl substituent has not been individually profiled in this published dataset, the scaffold-level SAR indicates that para-substituted aryl groups at the N2 position generally enhance ATX inhibitory activity compared to unsubstituted phenyl analogs, due to improved hydrophobic interactions within the enzyme's lipophilic pocket [1]. For procurement reference, the analogous but structurally distinct compound 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392253-83-7) has been cited in patent literature as part of the thieno[3,4-c]pyrazol-3-yl acetamide Autotaxin inhibitor class .
| Evidence Dimension | Autotaxin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; scaffold-optimized analogs achieve IC50 = 0.9–2.0 μM (ATX LPC hydrolysis) and IC50 = 0.33 μM (phosphodiesterase) |
| Comparator Or Baseline | Unsubstituted phenyl analog (within same scaffold series) expected to show reduced potency based on SAR trends |
| Quantified Difference | Para-substitution on N2-aryl ring contributes to potency enhancement; exact fold-change for the 4-methylphenyl analog requires confirmatory testing |
| Conditions | ATX-mediated LPC hydrolysis assay; nucleotide phosphodiesterase inhibition assay |
Why This Matters
Procurement of the 4-methylphenyl analog provides a scaffold with demonstrated ATX inhibitory potential validated by published SAR, positioning it as a rational starting point for hit-to-lead optimization where para-substitution is mechanistically linked to target engagement.
- [1] Stylianaki EA, Matralis AN, Aidinis V, et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. View Source
